

# Application Note: GR 100679 In Vivo Dosing Guidelines for Mice

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## Compound of Interest

Compound Name: GR 100679  
CAS No.: 150351-87-4  
Cat. No.: B607722

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## Executive Summary & Compound Profile

**GR 100679** is a potent, selective, and competitive antagonist of the Tachykinin NK<sub>2</sub> receptor. Originally developed by Glaxo Group Research (now GSK), it is a critical tool compound for interrogating the role of neurokinin A (NKA) and NK<sub>2</sub> signaling in anxiety-related behaviors and respiratory smooth muscle constriction.

Unlike many small molecules dosed in the milligram (mg/kg) range, **GR 100679** exhibits high potency in vivo, often requiring dosing in the microgram (µg/kg) range. This guide provides a standardized protocol for its formulation and subcutaneous (s.c.) administration in murine models.

## Key Compound Properties

Property	Detail
Compound Name	GR 100679
Target	Tachykinin NK <sub>2</sub> Receptor (Antagonist)
Chemical Class	Peptidomimetic / Modified Peptide
Primary In Vivo Effect	Anxiolytic (disinhibition of suppressed behaviors); Bronchodilation
Typical Dose Range	0.02 – 200 µg/kg (s.c.)
Route of Administration	Subcutaneous (s.c.) preferred for behavioral assays
Time to Peak Effect	30–60 minutes post-administration

## Formulation & Handling Protocols

### Storage and Stability

- Lyophilized Powder: Store at -20°C or -80°C with desiccant. Protect from light.
- Stock Solutions: Stable at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.

### Vehicle Selection & Preparation

**GR 100679** is a peptidomimetic structure containing hydrophobic moieties (e.g., cyclohexyl, indole). While it may have partial water solubility, a co-solvent strategy is recommended for consistent bioavailability.

Recommended Vehicle: Saline (0.9% NaCl) For higher concentrations or stock preparation, a minimal amount of DMSO may be used.

### Step-by-Step Formulation (Example: 200 µg/kg dose for 25g mice)

Goal: Prepare a working solution to dose at 10 mL/kg (0.25 mL per 25g mouse). Target Concentration: 20 µg/mL.

- Stock Preparation (1 mg/mL):
  - Weigh 1 mg of **GR 100679**.
  - Dissolve in 100  $\mu$ L 100% DMSO (if solubility is resistant in pure water) or sterile distilled water. Vortex until clear.
- Working Solution (20  $\mu$ g/mL):
  - Take 20  $\mu$ L of the 1 mg/mL Stock.
  - Dilute into 980  $\mu$ L of Sterile Saline (0.9% NaCl).
  - Final DMSO concentration: ~2% (well-tolerated s.c.).
- Validation:
  - Inspect for precipitation.[1] The solution should be clear. If cloudy, sonicate briefly or increase vehicle surfactant (e.g., 0.5% Tween-80).

## In Vivo Dosing Protocol (Mice)[2][3][4]

### Dosing Parameters[3]

- Route: Subcutaneous (s.c.)
  - Rationale: S.C. administration is the validated route for **GR 100679** in behavioral studies (Stratton et al., 1993). It provides a stable absorption profile for peptides, avoiding the rapid first-pass hydrolysis often seen with oral gavage.
- Volume: 5 mL/kg to 10 mL/kg
  - Recommendation: 10 mL/kg is standard for accuracy, but 5 mL/kg reduces local tissue stress.
- Frequency: Single bolus (Acute).

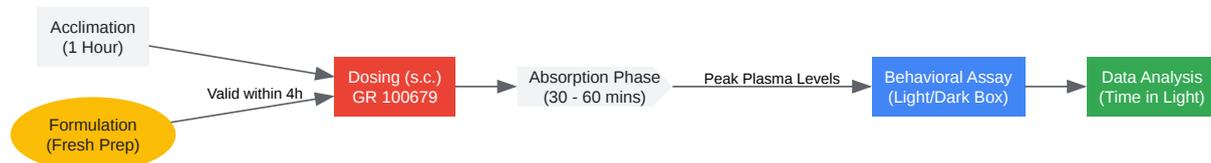
### Dose-Response Strategy

**GR 100679** exhibits a wide therapeutic window with efficacy starting at extremely low doses.

Experimental Group	Dose (s.c.)	Purpose
Vehicle Control	0 µg/kg	Baseline anxiety/behavior
Low Dose	0.2 µg/kg	Threshold detection
Medium Dose	20 µg/kg	Standard efficacy range
High Dose	200 µg/kg	Maximal receptor occupancy
Positive Control	Diazepam (1-2 mg/kg)	Anxiolytic benchmark

## Experimental Workflow

The following diagram outlines the critical timing for a Light-Dark Box assay, the standard model for validating **GR 100679** activity.



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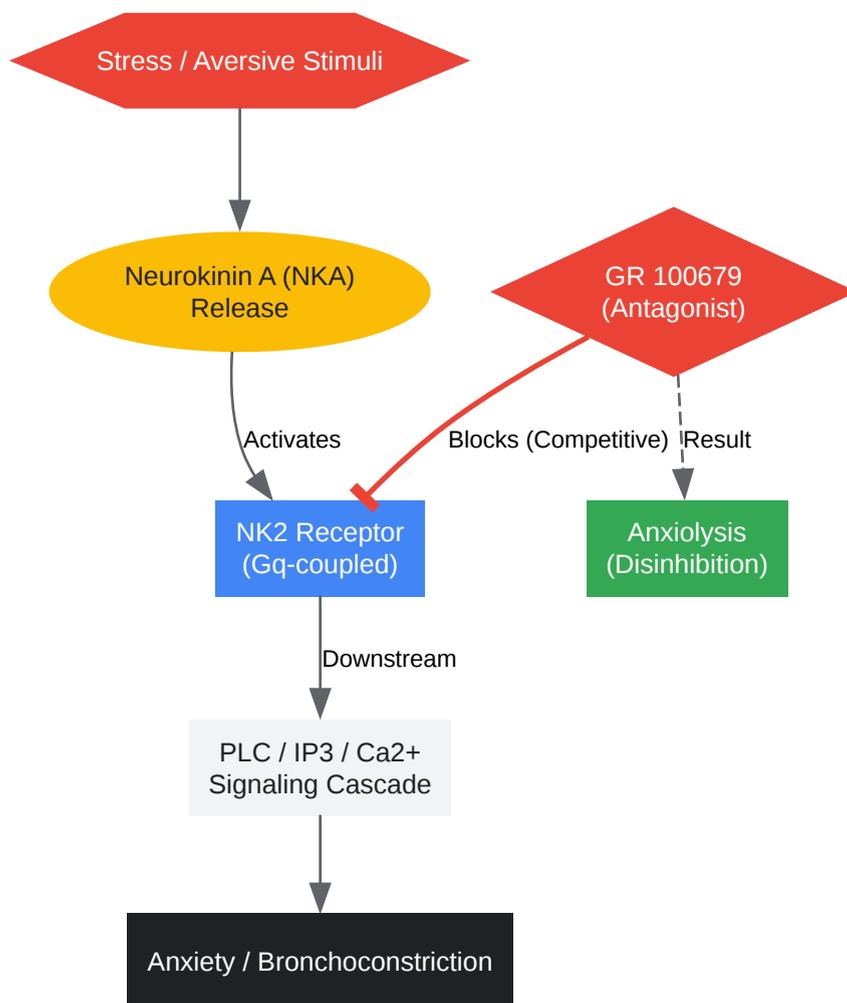
Figure 1: Experimental timeline for acute administration of **GR 100679** in behavioral assays.

## Mechanism of Action & Scientific Rationale

**GR 100679** functions by blocking the NK<sub>2</sub> receptor, a G-protein coupled receptor (GPCR) primarily activated by Neurokinin A (NKA).

- Physiological Context: Under stress, NKA is released in the CNS (amygdala, hippocampus) and periphery.

- Pathology: Activation of NK<sub>2</sub> receptors facilitates excitatory transmission and smooth muscle contraction.
- Therapeutic Effect: Antagonism by **GR 100679** prevents this excitatory cascade, resulting in anxiolysis without the sedation common to benzodiazepines.



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Figure 2: Pharmacological mechanism of **GR 100679** at the neurokinin synapse.

## Troubleshooting & Controls

### Common Pitfalls

- Dosing Errors (Unit Confusion): The most common error is dosing in mg/kg instead of  $\mu\text{g}/\text{kg}$ . A 1 mg/kg dose is 5x-50x higher than the standard effective range and may lead to off-target

effects or receptor desensitization.

- Vehicle Stress: S.C. injection can be stressful. Ensure the solution is at room temperature and pH neutral (7.0–7.4).
- Timing: Testing too early (<20 mins) may miss the peak receptor occupancy; testing too late (>2 hours) may see washout, as peptides often have short half-lives.

## Validation Criteria

- Positive Control: The assay must show a significant effect with a known anxiolytic (e.g., Diazepam) to validate the stress levels of the cohort.
- Sedation Check: Measure locomotor activity (total distance traveled). **GR 100679** should not significantly reduce locomotion, distinguishing it from benzodiazepines.

## References

- Stratton, S. C., et al. (1993). "Anxiolytic activity of tachykinin NK2 receptor antagonists in the mouse light-dark box." *European Journal of Pharmacology*, 250(3), R11-R12.
- Guide to Pharmacology (IUPHAR/BPS). "GR100679 Ligand Page."
- Walsh, D. A., et al. (1995). "The synthesis and antinociceptive activity of a series of NK2 receptor antagonists." *Bioorganic & Medicinal Chemistry Letters*, 5(11), 1155-1158. (Provides structural context for solubility).

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